molecular formula C17H14Cl2N2O2 B187878 (2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone CAS No. 5942-89-2

(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone

Cat. No. B187878
CAS RN: 5942-89-2
M. Wt: 349.2 g/mol
InChI Key: UKTLLYCWSFLLTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as C21H16Cl2N2O2 and has a molecular weight of 416.27 g/mol.

Mechanism Of Action

The mechanism of action of (2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone involves the inhibition of COX-2. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins and reduces inflammation.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone include the reduction of inflammation and pain. This compound has been shown to be effective in reducing the symptoms of arthritis and other inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using (2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone in lab experiments is its selectivity for COX-2. This compound has been shown to have minimal effects on COX-1, which is involved in the production of prostaglandins that protect the stomach lining. However, a limitation of using this compound is its potential to cause liver toxicity.

Future Directions

There are several future directions for the study of (2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone. One direction is to study the potential use of this compound in treating other inflammatory diseases such as inflammatory bowel disease and psoriasis. Another direction is to study the potential use of this compound in combination with other drugs for the treatment of cancer. Additionally, further research is needed to better understand the potential for liver toxicity associated with this compound and to develop strategies to minimize this risk.

Synthesis Methods

The synthesis of (2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone involves the reaction of 2-chlorobenzoyl chloride with 4-chlorophenylhydrazine in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to form the final compound.

Scientific Research Applications

(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone has been studied for its potential use as a selective COX-2 inhibitor. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis.

properties

CAS RN

5942-89-2

Product Name

(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone

Molecular Formula

C17H14Cl2N2O2

Molecular Weight

349.2 g/mol

IUPAC Name

(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C17H14Cl2N2O2/c1-11-10-17(23,12-6-8-13(18)9-7-12)21(20-11)16(22)14-4-2-3-5-15(14)19/h2-9,23H,10H2,1H3

InChI Key

UKTLLYCWSFLLTQ-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=CC=C3Cl

Canonical SMILES

CC1=NN(C(C1)(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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